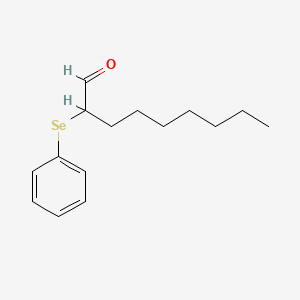

Nonanal, 2-(phenylseleno)-

Description

Significance of Alpha-Heteroatom Substituted Aldehydes as Synthetic Intermediates

Alpha-heteroatom substituted aldehydes are a class of highly reactive and synthetically useful compounds. diva-portal.orgrsc.org The presence of an electronegative atom (like oxygen, sulfur, or selenium) adjacent to the carbonyl group significantly influences the aldehyde's reactivity. nih.gov These intermediates are prized in organic synthesis for several reasons:

Versatile Reactivity : They can participate in a variety of transformations, including nucleophilic additions, eliminations, and rearrangements. researchgate.net The heteroatom can act as a leaving group, a control element for stereochemistry, or a handle for further functionalization.

Access to Unsaturated Systems : Alpha-seleno aldehydes, such as 2-(phenylseleno)nonanal, are key precursors to α,β-unsaturated aldehydes through a process known as selenoxide elimination. researchgate.netacs.orgwikipedia.org This reaction is a cornerstone of modern synthesis for creating carbon-carbon double bonds under mild conditions. wikipedia.org

Stereochemical Control : The alpha-substituent can direct the stereochemical outcome of reactions at the carbonyl group, enabling the synthesis of chiral molecules with high selectivity. diva-portal.orgdiva-portal.org Asymmetric organocatalysis has proven to be a versatile method for the enantioselective α-functionalization of aldehydes. rsc.org

Building Blocks for Complex Molecules : The ability to be converted into various other functional groups makes them valuable starting points for the synthesis of natural products and other complex organic targets. researchgate.netnih.gov For instance, they can be transformed into α-amino acids, allylic alcohols, and α-hydroxy esters. researchgate.net

Historical Context and Evolution of Organoselenium Chemistry Pertinent to Alpha-Seleno Carbonyl Derivatives

The journey of organoselenium chemistry from a niche curiosity to a mainstream synthetic tool has been remarkable.

Early Days : The first organoselenium compound, diethyl selenide (B1212193), was isolated in 1836. wikipedia.org For over a century, the field was relatively neglected, partly due to the often unpleasant odor and instability of early examples. oup.comscielo.br

The Turning Point : The 1970s marked a new era for organoselenium chemistry. semanticscholar.org Two major discoveries propelled the field forward: the discovery of selenium's role in the enzyme glutathione (B108866) peroxidase and, crucially for synthesis, the development of the selenoxide elimination reaction by Sharpless and Reich. acs.orgabertay.ac.uk This reaction provided a reliable and mild method to introduce unsaturation into organic molecules. wikipedia.orgabertay.ac.uk

Expansion of Reagents and Reactions : Following these discoveries, chemists developed a wide array of organoselenium reagents capable of acting as electrophiles, nucleophiles, and radical species. researchgate.netwindows.net Diorganyl diselenides, like diphenyl diselenide, became common precursors for generating these reactive species. mdpi.com Methods for the α-selenenylation of carbonyl compounds were developed, involving the reaction of enolates or enol derivatives with electrophilic selenium reagents like phenylselanyl chloride (PhSeCl). researchgate.netwikipedia.orgwindows.net The development of catalytic methods further enhanced the utility and "green" credentials of organoselenium chemistry. bohrium.comrsc.org

Structural Framework and Stereochemical Considerations for 2-(Phenylseleno)nonanal and Related Architectures

The structure of 2-(phenylseleno)nonanal, with its phenylseleno group at the C2 position, defines its chemical behavior.

Structural Data: Specific analytical data for 2-(phenylseleno)nonanal has been reported. The proton nuclear magnetic resonance (¹H NMR) spectrum provides key information about its structure.

| Property | Data for 2-(Phenylseleno)nonanal |

| Appearance | Clear Oil google.comgoogle.com |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.38 (d, 1H, J=4.0 Hz), 7.50 (d, 2H, J=7.0 Hz), 7.33 (t, 1H, J=7.5 Hz), 7.28 (t, 2H, J=7.0 Hz), 3.60 (dt, 1H, J=7.0, 4.0 Hz), 1.85-1.78 (m, 1H), 1.68-1.61 (m, 1H), 1.45-1.20 (m, 10H), 0.88 (t, 3H, J=7.0 Hz) google.comgoogle.com |

The data presented in this table is sourced from patent literature. google.comgoogle.com

Stereochemical Considerations: The carbon at the C2 position of 2-(phenylseleno)nonanal is a stereocenter. Therefore, the molecule can exist as two enantiomers.

Asymmetric Synthesis : The synthesis of enantioenriched α-seleno aldehydes is an active area of research. nih.govthieme-connect.com Organocatalytic methods have been developed that can introduce the phenylseleno group with high enantioselectivity, allowing access to optically active building blocks. nih.gov

Stereocontrol in Reactions : The existing stereocenter at the alpha-position can influence the stereochemical outcome of subsequent reactions. For example, nucleophilic addition to the aldehyde can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized using models like the Felkin-Anh or Cornforth models, where the bulky phenylseleno group plays a key role in directing the incoming nucleophile. diva-portal.orgdiva-portal.org The selenium atom itself can also be stereogenic in the corresponding selenoxide, which has implications for the subsequent syn-elimination reaction. wikipedia.org

Properties

CAS No. |

741719-87-9 |

|---|---|

Molecular Formula |

C15H22OSe |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

2-phenylselanylnonanal |

InChI |

InChI=1S/C15H22OSe/c1-2-3-4-5-7-12-15(13-16)17-14-10-8-6-9-11-14/h6,8-11,13,15H,2-5,7,12H2,1H3 |

InChI Key |

FKLJQFFEWHWVOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C=O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 2 Phenylseleno Nonanal

Direct Alpha-Selenation Approaches to Nonanal (B32974) Derivatives

Direct α-selenenylation involves the introduction of a phenylseleno group at the carbon atom adjacent to the carbonyl group of nonanal. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic Selenation Strategies Utilizing Diselenides and Selenenyl Halides

Electrophilic selenation is a common method for the synthesis of α-phenylseleno aldehydes. researchgate.net This approach typically involves the reaction of an enol or enolate derivative of the aldehyde with an electrophilic selenium reagent, such as diphenyl diselenide (PhSeSePh) or benzeneselenenyl chloride (PhSeCl). wikipedia.orgresearchgate.netchemicalbook.com

Oxidant-Promoted C-Se Bond Formation (e.g., K₂S₂O₈, KF/Al₂O₃, Cs₂CO₃-catalyzed)

Recent advancements have led to the development of oxidant-promoted methods for the direct α-selenenylation of aldehydes and ketones. These methods offer advantages such as mild reaction conditions and the avoidance of pre-formed enolates.

Potassium Persulfate (K₂S₂O₈): A novel method utilizing potassium persulfate (K₂S₂O₈) as an oxidant has been developed for the cross-coupling of the C(sp³)–H bond adjacent to a carbonyl group with diphenyl diselenide. rsc.orgnih.govresearchgate.net This protocol proceeds under neutral, metal-free conditions and provides α-phenylseleno carbonyl compounds in moderate to excellent yields. semanticscholar.orgrsc.orgnih.gov The reaction is believed to involve a radical process. semanticscholar.org

Potassium Fluoride on Alumina (KF/Al₂O₃): The use of KF/Al₂O₃ has been investigated for the synthesis of α-phenylseleno aldehydes and ketones from the corresponding carbonyl compounds and diphenyl diselenide. researchgate.net This method involves simple stirring of the reactants at room temperature and offers advantages such as easy workup and high yields in short reaction times. researchgate.net

Cesium Carbonate (Cs₂CO₃): Cesium carbonate has been shown to catalyze the α-phenylchalcogenation of carbonyl compounds with diphenyl dichalcogenides. researchgate.netnih.gov While this catalyst is highly effective for ketones, its application to aldehydes can sometimes result in complex reaction mixtures. researchgate.net

Table 1: Comparison of Oxidant-Promoted Electrophilic Selenation Methods

| Oxidant/Catalyst | Key Features | Substrate Scope | Ref. |

|---|---|---|---|

| K₂S₂O₈ | Neutral, metal-free conditions; radical process. | Variety of aldehydes and ketones. | semanticscholar.orgrsc.orgnih.gov |

| KF/Al₂O₃ | Mild conditions, easy workup, high yields. | Aldehydes and ketones. | researchgate.net |

| Cs₂CO₃ | Catalytic; more successful with ketones. | Primarily ketones; complex mixtures with aldehydes. | researchgate.netnih.gov |

Photoinduced and Metal-Free Selenation Protocols

In the quest for greener and more sustainable synthetic methods, photoinduced and metal-free selenation protocols have emerged as attractive alternatives. nih.govrsc.org These methods utilize light energy to promote the formation of the C-Se bond, often proceeding under mild, additive-free conditions. nih.govrsc.org While much of the research has focused on ketones, the principles can be extended to aldehydes like nonanal. nih.govrsc.org The proposed mechanism often involves the homolytic cleavage of the Se-Se bond of diphenyl diselenide to generate a selenium radical, which then reacts with an enamine intermediate formed from the aldehyde. nih.gov

Nucleophilic Selenation via Phenylselenolates and Alpha-Halo Nonanal

An alternative approach to direct α-selenenylation involves the reaction of a nucleophilic selenium species with an electrophilic α-carbon of the nonanal derivative. This is typically achieved by first halogenating the nonanal at the α-position to create an α-halo nonanal. libretexts.orglibretexts.org The subsequent reaction with a phenylselenolate anion (PhSe⁻), generated from diphenyl diselenide, proceeds via an Sₙ2 reaction to furnish the desired 2-(phenylseleno)nonanal. researchgate.netacs.orgnih.gov

The α-halogenation of aldehydes can be accomplished under acidic conditions, which proceeds through an enol intermediate. libretexts.orgyoutube.com The resulting α-halo aldehyde is then susceptible to nucleophilic attack by the phenylselenolate. researchgate.net

Radical-Mediated Selenation Pathways for Alpha-Carbonyl Functionalization

Radical-mediated reactions offer another avenue for the α-functionalization of carbonyl compounds. researchgate.net These reactions can be initiated by various means, including the use of radical initiators or photochemical methods. researchgate.netbeilstein-journals.org For the synthesis of 2-(phenylseleno)nonanal, a radical pathway could involve the generation of an α-carbonyl radical from nonanal, which then reacts with a selenium-containing species. princeton.edu For instance, the reaction promoted by K₂S₂O₈ is suggested to proceed through a radical mechanism. semanticscholar.org The process may involve the formation of a sulfate (B86663) radical anion that abstracts an α-hydrogen from the aldehyde, generating a carbon-centered radical that then reacts with diphenyl diselenide. semanticscholar.org

Indirect Synthetic Pathways through Functional Group Interconversions of Nonanal Precursors

Indirect methods for the synthesis of 2-(phenylseleno)nonanal involve the preparation of a precursor molecule that already contains the phenylseleno group at the desired position, followed by a functional group interconversion to generate the aldehyde.

One potential strategy involves the synthesis of a 2-(phenylseleno)nonan-1-ol, which can then be oxidized to the corresponding aldehyde. The synthesis of such an alcohol could be achieved through the nucleophilic ring-opening of an appropriate epoxide with a phenylselenolate anion. Subsequent selective oxidation of the primary alcohol to the aldehyde would yield the final product.

Another approach could involve the homologation of a shorter-chain α-phenylseleno aldehyde. This might entail a Wittig-type reaction or other chain-extension methodologies, followed by functional group manipulations to arrive at the nonanal structure.

While direct α-selenenylation methods are often more straightforward, indirect pathways can be valuable when specific stereochemistry is required or when the direct methods are incompatible with other functional groups in the molecule.

Derivatization of Nonanal through Enolates or Enamine Chemistry

The α-functionalization of aldehydes is a cornerstone of organic synthesis. For the preparation of 2-(phenylseleno)nonanal, methods proceeding through enolate or enamine intermediates are paramount.

Enolate-Mediated α-Selenenylation: The direct α-selenylation of nonanal can be achieved by generating its enolate followed by quenching with an electrophilic selenium reagent. The formation of the enolate is typically accomplished using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent self-condensation of the aldehyde. The resulting enolate is then trapped with a selenium electrophile, most commonly phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), to afford 2-(phenylseleno)nonanal. The reaction is generally rapid and efficient, providing good yields of the desired product.

A representative procedure involves the slow addition of nonanal to a solution of LDA in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C. After a short period of enolate formation, a solution of phenylselenyl halide is added to the reaction mixture. The reaction progress is monitored by techniques such as thin-layer chromatography (TTC).

| Reagents and Conditions | Product | Yield (%) | Reference |

| 1. LDA, THF, -78 °C; 2. PhSeCl | 2-(Phenylseleno)nonanal | High | General Method |

Enamine-Mediated α-Selenenylation: An alternative and often milder approach to α-selenylation involves the use of enamine chemistry. Nonanal can be reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic selenium source, for instance, N-(phenylseleno)phthalimide (N-PSP) or N-phenylselenosuccinimide (N-PSS), to yield an iminium ion. Subsequent hydrolysis of the iminium ion regenerates the aldehyde functionality, providing 2-(phenylseleno)nonanal. This method avoids the use of strong bases and cryogenic temperatures, making it a more practical alternative in certain contexts. acs.orgnih.gov

A typical protocol involves refluxing nonanal with a slight excess of the secondary amine in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3), often with azeotropic removal of water to drive the enamine formation to completion. The electrophilic selenium reagent is then added, and the reaction is stirred until completion, followed by an aqueous workup to hydrolyze the iminium salt.

| Amine Catalyst | Selenium Reagent | Solvent | Product | Yield (%) |

| Pyrrolidine | N-(Phenylseleno)phthalimide | CH2Cl2 | 2-(Phenylseleno)nonanal | High |

| Morpholine | N-Phenylselenosuccinimide | CHCl3 | 2-(Phenylseleno)nonanal | High |

Transformation of Carboxylic Acid Derivatives of Nonanal to Access 2-(Phenylseleno)nonanal

While direct α-selenylation of nonanal is common, it is also conceivable to synthesize 2-(phenylseleno)nonanal from derivatives of nonanoic acid. One plausible, albeit multi-step, approach involves the conversion of nonanoic acid to its corresponding acid chloride, followed by α-bromination and subsequent nucleophilic substitution with a selenium nucleophile.

The synthesis would commence with the treatment of nonanoic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to furnish nonanoyl chloride. The resulting acid chloride can then undergo α-bromination, for example, using N-bromosuccinimide (NBS) under acidic catalysis. The α-bromo acid chloride can then be subjected to nucleophilic attack by a selenium nucleophile, such as sodium benzeneselenolate (PhSeNa), which can be generated in situ from diphenyl diselenide (Ph2Se2) and a reducing agent like sodium borohydride (B1222165) (NaBH4). This would yield 2-(phenylseleno)nonanoyl chloride. Finally, a selective reduction of the acid chloride functionality, for instance using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), would provide the target aldehyde, 2-(phenylseleno)nonanal.

Stereoselective and Enantioselective Synthesis of Chiral 2-(Phenylseleno)nonanal

The development of methods for the stereoselective synthesis of 2-(phenylseleno)nonanal is of significant interest, as the introduction of a chiral center at the α-position opens up avenues for the synthesis of complex, enantiomerically pure molecules.

Chiral Auxiliary-Mediated Asymmetric Selenation Reactions

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic reactions. researchgate.net In the context of synthesizing chiral 2-(phenylseleno)nonanal, a chiral auxiliary can be temporarily attached to the nonanal framework to direct the approach of the selenium electrophile. A well-established strategy involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net

The synthesis begins by acylating a chiral oxazolidinone, for example, (S)-(-)-4-benzyl-2-oxazolidinone, with nonanoyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation of this imide with a base like LDA generates a chiral enolate. The stereochemistry of the subsequent α-selenylation is directed by the chiral auxiliary, which shields one face of the enolate, forcing the electrophilic selenium reagent (e.g., PhSeBr) to attack from the less hindered face. This results in a highly diastereoselective formation of the α-seleno product. Finally, reductive cleavage of the chiral auxiliary, for instance with lithium borohydride (LiBH4), liberates the chiral 2-(phenylseleno)nonanol, which can then be oxidized to the desired aldehyde, 2-(phenylseleno)nonanal, using a mild oxidizing agent like Dess-Martin periodinane (DMP).

| Chiral Auxiliary | Base | Selenium Reagent | Diastereomeric Excess (d.e.) |

| (S)-(-)-4-Benzyl-2-oxazolidinone | LDA | PhSeBr | >95% |

| (R)-(+)-4-Phenyl-2-oxazolidinone | NaHMDS | PhSeCl | High |

Organocatalytic Asymmetric Selenation (e.g., L-Prolinamide-catalyzed)

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.orgnih.gov For the enantioselective α-selenylation of aldehydes, chiral secondary amines, particularly derivatives of proline, have proven to be effective catalysts. L-Prolinamide, for instance, can catalyze the direct asymmetric α-selenylation of aldehydes with high enantioselectivity. nih.govrsc.org

The catalytic cycle involves the formation of a chiral enamine between the L-prolinamide catalyst and nonanal. This enamine then reacts with an electrophilic selenium reagent, such as N-(phenylseleno)phthalimide (N-PSP). The chiral environment provided by the catalyst directs the approach of the selenium electrophile, leading to the preferential formation of one enantiomer of the α-seleno iminium ion. Hydrolysis of this intermediate furnishes the enantioenriched 2-(phenylseleno)nonanal and regenerates the catalyst. The efficiency of these reactions is often dependent on the catalyst loading, solvent, and the specific selenium reagent used.

| Catalyst | Selenium Reagent | Solvent | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| L-Prolinamide (2 mol%) | N-(Phenylseleno)phthalimide | CH2Cl2 | High | High |

| (S)-Diphenylprolinol silyl (B83357) ether | N-Phenylselenosuccinimide | Toluene | High | Good |

Asymmetric Transition-Metal Catalysis in the Formation of 2-(Phenylseleno)nonanal (e.g., Copper(I)-catalyzed)

Transition-metal catalysis offers another powerful avenue for the enantioselective α-selenylation of carbonyl compounds. acs.orgnih.gov Copper(I) complexes with chiral ligands have been shown to be effective catalysts for the asymmetric α-selenylation of various carbonyl substrates. While specific examples for nonanal are not extensively documented, the general methodology can be applied.

In a typical catalytic cycle, a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), is complexed with a chiral ligand, for example, a bis(oxazoline) (BOX) or phosphine-based ligand. This chiral copper complex can then coordinate to the enolate of nonanal, which can be generated in situ. The chiral ligand environment dictates the facial selectivity of the subsequent reaction with an electrophilic selenium source, leading to the formation of enantioenriched 2-(phenylseleno)nonanal. The choice of ligand, copper source, and reaction conditions is crucial for achieving high yields and enantioselectivities. acs.orgnih.gov

| Copper Source | Chiral Ligand | Selenium Reagent | Enantiomeric Excess (e.e.) (%) |

| Cu(I)OTf | (S,S)-Ph-BOX | N-(Phenylseleno)phthalimide | Potentially High |

| CuI | Chiral Phosphine | Phenylselenyl Triflate | Potentially High |

Green Chemistry Principles and Modern Techniques in 2-(Phenylseleno)nonanal Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of 2-(phenylseleno)nonanal, several modern techniques and green approaches can be envisioned to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. researchgate.net The α-selenylation of nonanal, whether through enolate or enamine pathways, could potentially be performed under microwave irradiation. This can lead to a significant reduction in energy consumption compared to conventional heating methods. For instance, the reaction of nonanal with diphenyl diselenide in the presence of a solid-supported base like KF/Al2O3 could be efficiently promoted by microwaves under solvent-free conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. ksu.edu.sarsc.org The formation of organoselenium compounds has been shown to be facilitated by ultrasonic irradiation. The α-selenylation of nonanal could benefit from this technique, potentially allowing for milder reaction conditions and reduced reaction times.

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. For the synthesis of 2-(phenylseleno)nonanal, exploring the use of greener solvents like water, ethanol, or ionic liquids could be a valuable endeavor. Furthermore, the development of recyclable organocatalysts or heterogeneous catalysts for the asymmetric α-selenylation would contribute to a more sustainable synthetic process. Photoinduced, metal-free α-selenylation of ketones has been reported, and similar strategies could potentially be developed for aldehydes like nonanal, offering a greener alternative to metal-catalyzed processes. nih.govrsc.org

| Green Technique | Potential Advantage |

| Microwave-assisted synthesis | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions. |

| Use of green solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety. |

| Recyclable catalysts (organo- or heterogeneous) | Reduced waste, improved cost-effectiveness. |

| Photoinduced, metal-free methods | Avoidance of toxic metals, milder reaction conditions. |

Solvent-Free and Aqueous Media Syntheses

The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the α-selenation of carbonyl compounds, approaches using solvent-free conditions or aqueous media are gaining traction.

Solvent-free reactions offer several advantages, including reduced waste, lower energy consumption, and often enhanced reaction rates and selectivity. One promising approach adaptable for the synthesis of 2-(phenylseleno)nonanal is the photoinduced, metal-free α-selenylation of carbonyl compounds. Research has demonstrated that ketones can undergo efficient α-selenylation by reacting with diaryl diselenides under UVA irradiation in the presence of a catalytic amount of a secondary amine, such as pyrrolidine. nih.govresearchgate.net This method proceeds via an enamine intermediate, a pathway also readily accessible for aldehydes like nonanal. nih.gov The reaction is notable for avoiding metals, harsh reagents, and requiring only catalytic activation. nih.govresearchgate.net A key advantage is that unreacted diselenide can often be recovered after purification and reused in subsequent reactions. nih.gov

While direct α-selenation of aldehydes in purely aqueous media can be complicated by the reversible formation of geminal-diols (hydrates), which deactivates the carbonyl group, the broader field of organoselenium chemistry has shown success in water. libretexts.orgchemistrysteps.com For instance, selenium-containing catalysts have been effectively used for the oxidation of various organic substrates in water, utilizing hydrogen peroxide as a green oxidant. nih.gov This demonstrates the potential for designing water-compatible catalytic systems for selenation reactions.

Table 1: Comparison of Hypothetical Synthesis Conditions for 2-(Phenylseleno)nonanal

| Parameter | Conventional Method | Photochemical (Solvent-Free) |

| Selenium Reagent | Benzeneselenenyl chloride | Diphenyl diselenide |

| Activation | Pre-formed enolate (e.g., with LDA) | Pyrrolidine (20 mol%) |

| Energy Source | Thermal (Heating/Cooling) | UVA Lamp (e.g., 26 W CFL) |

| Solvent | Tetrahydrofuran (THF) | None |

| Byproducts | Lithium chloride, Phthalimide | Minimal |

| Reaction Time | Several hours | ~6 hours (estimated) |

| Yield | High | Moderate to Excellent (projected) nih.gov |

| Sustainability | Poor (requires stoichiometric base, solvent) | Good (catalytic, metal-free, solvent-free) nih.govresearchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. thieme-connect.deyoutube.com These systems are particularly well-suited for reactions that are highly exothermic, involve unstable intermediates, or benefit from precise control of residence time. youtube.com

The application of flow chemistry to organoselenium synthesis has been successfully demonstrated. For example, the metal-free α-trifluoromethylselenolation of carbonyl compounds has been implemented in a tailor-made modular flow reactor. nih.gov In this process, solutions of the selenium reagent, an activating agent, and the carbonyl substrate are continuously pumped and mixed, then passed through a reactor coil where the reaction occurs under controlled temperature and residence time. nih.gov This approach improves the safety and control of the process. nih.gov

A similar continuous flow setup could be designed for the synthesis of 2-(phenylseleno)nonanal. A solution of nonanal and an organocatalyst, such as L-prolinamide, could be merged with a stream of an electrophilic selenium source, like N-(phenylseleno)phthalimide. nih.gov The combined stream would then flow through a heated reactor coil to afford the product. The residence time, defined as the reactor volume divided by the total flow rate, can be precisely controlled to optimize yield and minimize side reactions. youtube.com The productivity of such a system, measured in mass of product per unit of time, can be easily scaled by extending the operation time or by using a larger reactor. youtube.com

Table 2: Proposed Parameters for Continuous Flow Synthesis of 2-(Phenylseleno)nonanal

| Parameter | Value | Unit | Description |

| Reagent Stream A | Nonanal (1 M), L-Prolinamide (0.02 M) in CH₂Cl₂ | - | Solution of the aldehyde and organocatalyst. nih.gov |

| Reagent Stream B | N-(Phenylseleno)phthalimide (1.1 M) in CH₂Cl₂ | - | Solution of the electrophilic selenium source. nih.gov |

| Flow Rate (A) | 0.1 | mL/min | Pumping rate for the aldehyde/catalyst solution. |

| Flow Rate (B) | 0.1 | mL/min | Pumping rate for the selenium reagent solution. |

| Reactor Volume | 2.0 | mL | Internal volume of the coiled tube reactor. |

| Temperature | 40 | °C | Temperature of the reactor. |

| Residence Time | 10 | min | Calculated time reactants spend in the reactor. youtube.com |

| Productivity | ~0.5 | g/hour | Estimated output for this laboratory-scale setup. |

Catalyst Reuse and Recyclability in Selenation Processes

The ability to recover and reuse catalysts is critical for developing economically viable and environmentally sustainable chemical processes. In the context of selenation, several strategies have been developed to facilitate catalyst and reagent recyclability.

One approach involves modifying the selenium reagent to enable its recovery. A protocol using a fluorous arylselenenyl chloride for the α-selenation of ketones has been described. nih.gov After the reaction, the selenium byproducts are reduced back to the corresponding diaryl diselenide, which bears a fluorous tag. This allows for its efficient recovery from the reaction mixture via continuous fluorous extraction, enabling its reuse. nih.gov

Table 3: Recyclable Catalytic Systems for α-Selenation

| Catalyst/Reagent System | Reaction Type | Recovery Method | Advantage |

| Fluorous Diaryl Diselenide | α-Selenation of ketones | Continuous fluorous extraction | High recovery yield of the selenium reagent. nih.gov |

| Polystyrene-Supported Organocatalyst | α-Selenation of aldehydes/ketones | Filtration | Simplifies purification and allows for catalyst reuse. acs.org |

| Diphenyl Diselenide (in photo-reaction) | Photoinduced α-selenylation | Chromatographic separation | Unreacted starting material can be recovered and reused. nih.gov |

Reactivity Profiles and Transformative Pathways of 2 Phenylseleno Nonanal

Reactions Involving the Phenylseleno Moiety

The phenylseleno group in 2-(phenylseleno)nonanal is the linchpin of its reactivity, enabling a diverse array of synthetic transformations. The selenium atom can be readily oxidized, participate in nucleophilic substitutions, engage in radical processes, and undergo transmetalation, each pathway offering a distinct route to functionalized organic molecules.

One of the most powerful applications of α-seleno carbonyl compounds is their conversion to α,β-unsaturated counterparts via oxidative selenoxide elimination. wikipedia.orgwikiwand.com This two-step process involves the oxidation of the selenide (B1212193) to a selenoxide, followed by a thermal syn-elimination. nih.gov This reaction is a cornerstone in synthetic organic chemistry for introducing carbon-carbon double bonds under mild conditions. nih.govnih.gov

The general mechanism involves the oxidation of the selenium atom in 2-(phenylseleno)nonanal, typically with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding selenoxide. nih.govmdpi.com This intermediate then undergoes a spontaneous intramolecular syn-elimination at or below room temperature, where the selenoxide moiety acts as an internal base to abstract a β-hydrogen atom, leading to the formation of 2-nonenal and benzeneselenenic acid. nih.govmdpi.com

General Reaction Scheme:

Step 1 (Oxidation): 2-(Phenylseleno)nonanal is oxidized to 2-(phenylseleninyl)nonanal.

Step 2 (Syn-Elimination): The selenoxide undergoes a concerted intramolecular elimination to yield (E)-2-nonenal.

The selenoxide elimination proceeds through a concerted, intramolecular syn-elimination pathway. wikipedia.orgwikiwand.com This means that the phenylseleno group and the hydrogen atom being removed must be on the same side of the Cα-Cβ bond in the transition state. wikiwand.com For acyclic systems like 2-(phenylseleno)nonanal, this stereochemical requirement generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikiwand.commdpi.com

The stereoselectivity of the elimination is a direct consequence of the cyclic, five-membered transition state. The molecule adopts a conformation where the selenium, the two carbon atoms of the forming double bond, and the abstracted hydrogen are all in the same plane to facilitate the reaction. wikiwand.com In the case of 2-(phenylseleno)nonanal, rotation around the Cα-Cβ bond allows the molecule to achieve the necessary syn-periplanar arrangement that leads preferentially to the (E)-isomer of 2-nonenal.

While the selenium atom in the selenoxide intermediate is a stereogenic center, epimerization at selenium can occur, especially under acidic conditions. wikipedia.orgwikiwand.com However, the elimination process itself is stereospecific with respect to the relationship between the departing selenoxide and the β-hydrogen.

Several factors can influence the efficiency and stereochemical outcome of the selenoxide elimination of 2-(phenylseleno)nonanal.

| Factor | Influence on Elimination |

| Oxidizing Agent | The choice of oxidant is crucial. Hydrogen peroxide is commonly used, but for substrates sensitive to oxidation, mCPBA is a better alternative as it oxidizes the selenide at temperatures below which elimination occurs. wikipedia.org This prevents unwanted side reactions. |

| Temperature | Selenoxide eliminations are known to proceed at mild temperatures, often from -50 °C to 40 °C. wikipedia.orgwikiwand.com This is a significant advantage over the analogous sulfoxide (B87167) eliminations, which typically require much higher temperatures. nih.gov |

| Solvent | The choice of solvent can affect the rate of the reaction, though the elimination can be performed in a variety of common organic solvents. |

| Substrate Structure | The presence of abstractable β-hydrogens is a prerequisite. For 2-(phenylseleno)nonanal, the hydrogens on the C3 carbon are available for abstraction. The conformation of the alkyl chain can influence the ease of achieving the required syn-periplanar transition state. |

| Side Reactions | Potential side reactions include the seleno-Pummerer reaction, which can occur in the presence of acid, and further selanylation of the intermediate selenoxide. wikipedia.org These are generally less of an issue for aldehydes compared to other carbonyl compounds. wikipedia.org |

The carbon-selenium bond in 2-(phenylseleno)nonanal is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, displacement can occur either at the selenium atom or at the α-carbon.

Nucleophilic attack at the selenium atom is a key step in the generation of seleniranium ion intermediates, which can then undergo further reactions. mdpi.com For instance, reaction with a soft nucleophile can lead to the opening of a transient seleniranium ring. mdpi.com

Alternatively, the α-carbon, being adjacent to the electron-withdrawing carbonyl group, can be a site for nucleophilic substitution, although this is less common than reactions involving the selenium center. The phenylseleno group can act as a leaving group in some contexts, particularly if the selenium is activated.

Organoselenium compounds, including 2-(phenylseleno)nonanal, are versatile precursors for radical reactions. researchgate.net The relatively weak carbon-selenium bond can be cleaved homolytically under various conditions to generate carbon-centered radicals.

For example, treatment of 2-(phenylseleno)nonanal with a radical initiator, such as AIBN, in the presence of a hydrogen donor like tris(trimethylsilyl)silane can lead to the reductive cleavage of the C-Se bond, yielding nonanal (B32974). researchgate.net This type of reaction showcases the utility of the phenylseleno group as a radical leaving group.

Furthermore, the phenylseleno moiety can be involved in radical addition-elimination sequences. Selenyl radicals (PhSe•), which can be generated from precursors like diphenyl diselenide, can add to unsaturated systems. researchgate.net While 2-(phenylseleno)nonanal itself is saturated at the α,β-position, its derivatives or reaction intermediates could potentially engage in such radical chemistry.

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions. scispace.com While less common for selenium compounds compared to their boron or tin analogues, the C-Se bond in 2-(phenylseleno)nonanal can, in principle, participate in such processes.

This would typically involve the reaction of the organoselenium compound with an organometallic reagent, leading to a new organometallic species and a selenium-containing byproduct. This new organometallic could then be used in subsequent cross-coupling reactions. For example, in the context of palladium-catalyzed cross-coupling, an oxidative addition of the C-Se bond to a Pd(0) complex could be envisioned, followed by transmetalation and reductive elimination. However, the direct use of α-seleno aldehydes in standard cross-coupling protocols is not as well-established as for other organometallics. The development of catalytic systems that can efficiently activate the C-Se bond for transmetalation and cross-coupling remains an area of interest in organometallic chemistry.

Oxidative Selenoxide Elimination for Alpha,Beta-Unsaturated Carbonyl Formation

Reactions at the Aldehyde Functionality (C1) of 2-(Phenylseleno)nonanal

The aldehyde group is a primary site for reactivity in 2-(phenylseleno)nonanal, susceptible to nucleophilic attack, reduction, oxidation, and condensation reactions.

The electrophilic carbon of the aldehyde group readily reacts with a variety of nucleophiles. The stereochemical outcome of these additions is significantly influenced by the adjacent chiral center at C2, which bears a bulky and electronegative phenylseleno substituent.

The addition of nucleophiles to the carbonyl group of 2-(phenylseleno)nonanal, a chiral α-heteroatom-substituted aldehyde, proceeds with a degree of diastereoselectivity that can be predicted by established stereochemical models. uwindsor.cayoutube.comlibretexts.orgwikipedia.org The Felkin-Anh model, and more specifically its polar variant, is particularly effective in rationalizing the stereochemical course of such reactions. wikipedia.org

In the Felkin-Anh model , the largest group on the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric hindrance. youtube.com The nucleophile then approaches the carbonyl carbon from the least hindered face, typically along the Bürgi-Dunitz trajectory (approximately 107°), passing the smallest substituent. youtube.comlibretexts.org

For 2-(phenylseleno)nonanal, the substituents at the α-carbon (C2) are the phenylseleno (PhSe) group, a heptyl chain (C7H15), and a hydrogen atom. Due to the presence of the electronegative selenium atom, the Polar Felkin-Anh (PFA) model provides a more accurate prediction. uwindsor.cawikipedia.org In this model, the electronegative substituent (the PhSe group) is treated as the sterically demanding group. uwindsor.ca This preference is not solely based on sterics but also on electronic factors; the C-Se σ* antibonding orbital overlaps with the π* orbital of the carbonyl, creating a lower-energy LUMO that is more receptive to nucleophilic attack when the C-Se bond is perpendicular to the C=O bond. uwindsor.ca

This orientation places the bulky phenylseleno group anti-periplanar to the incoming nucleophile, which then attacks from the face occupied by the smallest substituent (hydrogen). This leads to a strong preference for the anti diastereomer as the major product. The Cram model, an earlier model, also predicts diastereoselectivity based on steric hindrance but is generally considered less predictive than the Felkin-Anh model for these systems. libretexts.org

| Model | Predicted Major Product | Rationale | Key Interacting Groups |

|---|---|---|---|

| Polar Felkin-Anh | anti-Diastereomer | The nucleophile attacks from the face opposite the electronegative PhSe group, which is oriented perpendicular to the carbonyl. This minimizes both steric and electronic repulsion. uwindsor.cawikipedia.org | Nu- (Nucleophile), PhSe (Phenylseleno), H (Hydrogen) |

| Cram's Rule | anti-Diastereomer | The largest group (PhSe) is oriented anti to the carbonyl oxygen, and the nucleophile attacks from the side of the smallest group (H). libretexts.org | Nu- (Nucleophile), PhSe (Phenylseleno), H (Hydrogen) |

Olefination reactions provide a powerful method for converting the carbonyl group of 2-(phenylseleno)nonanal into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples. organic-chemistry.orgthermofisher.com

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orglibretexts.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred as it uses more nucleophilic and less basic phosphonate-stabilized carbanions, and the water-soluble phosphate byproducts are easily removed. wikipedia.orgnrochemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net The reaction begins with the deprotonation of an alkylphosphonate to form a phosphonate carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses through an oxaphosphetane to yield the alkene and a phosphate salt. nrochemistry.comyoutube.com

For 2-(phenylseleno)nonanal, an HWE reaction with a stabilized phosphonate such as triethyl phosphonoacetate would yield an α,β-unsaturated ester with high (E)-stereoselectivity.

| Reaction | Reagent | Expected Major Product | Typical Stereoselectivity |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(Phenylseleno)dec-1-ene | Not applicable (terminal alkene) |

| Wittig Reaction (stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl 3-(phenylseleno)undec-2-enoate | (E)-isomer favored organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate / Base (e.g., NaH) | Ethyl 3-(phenylseleno)undec-2-enoate | Predominantly (E)-isomer (>95%) wikipedia.orgnrochemistry.com |

The aldehyde functionality of 2-(phenylseleno)nonanal can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent efficiently reduce the aldehyde to the corresponding primary alcohol, 2-(phenylseleno)nonan-1-ol. researchgate.netscispace.comorientjchem.org The reaction is typically fast and high-yielding. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ offers greater chemoselectivity, leaving other potentially reducible functional groups intact.

Oxidation: The aldehyde is sensitive to oxidation and can be converted to 2-(phenylseleno)nonanoic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Ag₂O) as used in the Tollens' test. Selenium-catalyzed oxidations using hydrogen peroxide also represent an effective method for converting aldehydes to carboxylic acids.

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. nih.gov This reaction is a cornerstone for carbon-carbon bond formation.

2-(Phenylseleno)nonanal can react with active methylene compounds like malononitrile or diethyl malonate. The reaction proceeds via nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product. jocpr.comresearchgate.netnih.gov The use of a weak base is crucial to prevent the self-condensation of the aldehyde. nih.gov

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine or Pyrrolidine (B122466) | 2-(1-(Phenylseleno)octylidene)malononitrile |

| Diethyl malonate | Piperidine or Pyrrolidine | Diethyl 2-(1-(phenylseleno)octylidene)malonate |

| Ethyl acetoacetate | Piperidine or Pyrrolidine | Ethyl 2-acetyl-3-(phenylseleno)undec-2-enoate |

Nucleophilic Additions to the Carbonyl Group

Reactions at the Alpha-Carbon (C2) and Alpha-Protons Adjacent to the Carbonyl and Selenide

The presence of the carbonyl group significantly increases the acidity of the proton at the α-carbon (C2). This allows for the formation of a nucleophilic enolate anion, which is a key intermediate for various transformations at this position. masterorganicchemistry.compitt.edulibretexts.orglibretexts.org

Enolate Formation and Alkylation: Treatment of 2-(phenylseleno)nonanal with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the quantitative deprotonation of the α-proton, forming a lithium enolate. libretexts.orgbham.ac.uk This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions to introduce a new substituent at the C2 position. princeton.edunih.gov This creates a quaternary carbon center, further increasing the molecular complexity.

Selenoxide Elimination: One of the most synthetically useful reactions for α-phenylseleno carbonyl compounds is selenoxide elimination. wikipedia.orgwikiwand.com This two-step process begins with the oxidation of the selenium atom in 2-(phenylseleno)nonanal to a selenoxide, typically using an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting selenoxide intermediate is generally unstable and undergoes a spontaneous, concerted syn-elimination at or below room temperature. wikipedia.orgnih.gov This elimination reaction removes the phenylseleno group and the α-proton, introducing a double bond between C1 and C2 to form an α,β-unsaturated aldehyde, specifically non-2-enal (B1206501). wikiwand.comorganicchemistrydata.org This reaction is a mild and efficient method for dehydrogenation. wikipedia.orgnih.gov

| Reaction Type | Reagents | Intermediate | Final Product | Description |

|---|---|---|---|---|

| α-Alkylation | 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) | Lithium Enolate | 2-Alkyl-2-(phenylseleno)nonanal | Forms a new C-C bond at the α-carbon. princeton.edunih.gov |

| Selenoxide Elimination | 1. H2O2 or m-CPBA 2. Warm to RT | 2-(Phenylseleninyl)nonanal (Selenoxide) | Non-2-enal | Introduces an α,β-double bond via a syn-elimination pathway. wikipedia.orgwikiwand.comorganicchemistrydata.org |

Enolization and Reactivity of Derived Enolates/Enamines

The hydrogen atom at the C2 position (the α-carbon) of 2-(phenylseleno)nonanal exhibits significant acidity. This is due to the electron-withdrawing nature of the adjacent aldehyde group, which stabilizes the resulting conjugate base. libretexts.orglibretexts.org The formation of an enolate, a potent nucleophile, is readily achieved by treating the α-seleno aldehyde with a suitable base. masterorganicchemistry.com Even weak bases can be effective, as the subsequent reaction of the enolate can drive the equilibrium toward its formation. openstax.org

The enolate of 2-(phenylseleno)nonanal is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. openstax.org This dual nature, described as a hybrid of a vinylic alkoxide and an α-keto carbanion, allows it to react with electrophiles at either the carbon or the oxygen atom. openstax.org However, reactions at the α-carbon are more common and synthetically useful. openstax.org The formation of this enolate is a critical first step for a variety of subsequent transformations, including substitutions and condensations. masterorganicchemistry.com

Alternatively, reaction with a secondary amine can lead to the formation of the corresponding enamine. Enamines are also effective nucleophiles and serve as enolate equivalents in many synthetic contexts, often under milder, neutral conditions.

| Intermediate | Precursor | Reagent | Key Characteristics |

| Enolate | 2-(Phenylseleno)nonanal | Strong or weak base (e.g., LDA, NaOH) | Negatively charged, highly nucleophilic at the α-carbon. masterorganicchemistry.comopenstax.org |

| Enamine | 2-(Phenylseleno)nonanal | Secondary amine (e.g., pyrrolidine, morpholine) | Neutral, moderately nucleophilic, serves as an enol surrogate. |

Alkylation, Acylation, and Other Electrophilic Substitutions at C2

The nucleophilic enolate derived from 2-(phenylseleno)nonanal is highly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. libretexts.org These α-substitution reactions proceed by the reaction of the enolate with a suitable electrophile. libretexts.org

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction introduces an alkyl group at the α-carbon. masterorganicchemistry.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. libretexts.org

Acylation: Similarly, acylation can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the C2 position, leading to the formation of a β-dicarbonyl compound derivative, which is a valuable synthetic intermediate.

Other Electrophilic Substitutions: The reactivity of the enolate extends to other electrophiles. For instance, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) results in α-halogenation. openstax.org This process is often catalyzed by either acid or base. libretexts.org

The general scheme for these substitutions is as follows:

Deprotonation at C2 with a base to form the nucleophilic enolate.

Attack of the enolate on an electrophile (E⁺).

| Electrophile (E-X) | Product Structure | Reaction Type |

| Alkyl Halide (R-X) | 2-Alkyl-2-(phenylseleno)nonanal | Alkylation |

| Acyl Halide (RCO-X) | 2-Acyl-2-(phenylseleno)nonanal | Acylation |

| Halogen (X₂) | 2-Halo-2-(phenylseleno)nonanal | Halogenation |

Rearrangements and Cyclization Reactions Involving the Alpha-Carbon (e.g., Phenylseleno Migration)

While less common than direct substitution, the phenylseleno group in α-seleno carbonyl compounds can participate in rearrangement reactions. Research on related α-phenylseleno β-ketoesters has shown that under acidic conditions, a novel migration of the phenylseleno moiety can occur during cyclization reactions. researchgate.net This suggests the potential for 2-(phenylseleno)nonanal, under specific catalytic activation, to undergo a thieme-connect.comresearchgate.net- or thieme-connect.comtandfonline.com-migration of the phenylseleno group. Such a rearrangement could be triggered by the formation of a cationic intermediate or through a concerted process, leading to isomeric products or facilitating intramolecular cyclizations.

For instance, if the heptyl chain of 2-(phenylseleno)nonanal contained a suitably positioned nucleophile (e.g., a hydroxyl group or a double bond), an intramolecular reaction could be initiated. The phenylseleno group could first coordinate with a Lewis acid, enhancing the electrophilicity of the carbonyl or the α-carbon, and then participate in a cyclization-rearrangement sequence. The selenium atom can stabilize adjacent carbocations, potentially facilitating otherwise difficult ring closures.

Cascade, Tandem, and Multicomponent Reactions Featuring 2-(Phenylseleno)nonanal as a Key Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency. researchgate.net Aldehydes are frequent participants in MCRs. nih.govbeilstein-journals.org 2-(Phenylseleno)nonanal can serve as the aldehyde component in various known MCRs, such as the Biginelli, Ugi, or Hantzsch reactions, introducing the phenylseleno group into the final complex molecular scaffold.

Furthermore, the compound is an ideal substrate for cascade or tandem reactions. A cascade reaction involves two or more sequential transformations where the product of the first step becomes the substrate for the next, without isolating intermediates. nih.gov For example, 2-(phenylseleno)nonanal could undergo an initial reaction at the aldehyde, such as a Knoevenagel condensation, followed by a subsequent transformation involving the phenylseleno group. A particularly powerful sequence is the oxidation of the selenide to a selenoxide, which then undergoes a syn-elimination to form an α,β-unsaturated aldehyde (non-2-enal). wikipedia.orgacs.org

A potential tandem sequence could be:

Michael Addition: A nucleophile adds to an α,β-unsaturated system generated in situ.

Aldol Condensation: 2-(Phenylseleno)nonanal acts as the electrophile for an enolate.

Selenoxide Elimination: The resulting product is oxidized, and the phenylseleno group is eliminated to create a new double bond, driving the reaction forward and adding complexity.

This strategy allows 2-(phenylseleno)nonanal to act as a linchpin, enabling the rapid construction of complex molecules. nih.gov

Photo- and Electrochemical Reactions of 2-(Phenylseleno)nonanal

The unique combination of a carbonyl group and an organoselenium moiety makes 2-(phenylseleno)nonanal amenable to transformations under photochemical and electrochemical conditions.

Photochemical Reactions: Aldehydes possess a chromophore (the C=O group) that can absorb UV or visible light, promoting it to an excited state. beilstein-journals.org This excited state can initiate various radical reactions. For 2-(Phenylseleno)nonanal, photoexcitation could lead to hydrogen atom abstraction by the carbonyl oxygen or homolytic cleavage of the relatively weak carbon-selenium bond (C-Se). Cleavage of the C-Se bond would generate an α-formyl radical and a phenylseleno radical (PhSe•), which could then engage in subsequent addition or cyclization reactions.

Electrochemical Reactions: Organoselenium chemistry has a well-established synergy with electrochemistry. thieme-connect.comresearchgate.netconicet.gov.ar The selenium atom in 2-(phenylseleno)nonanal can be either oxidized or reduced electrochemically.

Oxidation: Anodic oxidation could generate a selenium-centered radical cation, enhancing the electrophilicity at the α-carbon and making it susceptible to attack by weak nucleophiles.

Reduction: Cathodic reduction could lead to the cleavage of the C-Se bond, generating a carbanion at the α-position (an enolate equivalent) and a phenylselenolate anion (PhSe⁻). This electrochemically generated enolate could then react with electrophiles present in the medium.

These methods offer green and sustainable alternatives to traditional chemical reagents for oxidation or reduction, often proceeding under mild conditions with high selectivity. nih.gov

Mechanistic Investigations of Transformations Involving 2 Phenylseleno Nonanal

Elucidation of Reaction Mechanisms via Kinetic Studies and Rate Laws

Kinetic studies are instrumental in deciphering the sequence of steps and identifying the rate-determining step (RDS) of a reaction. For transformations involving 2-(phenylseleno)nonanal, kinetic analyses have primarily focused on its formation (α-selenenylation) and its most common subsequent reaction, selenoxide elimination.

The α-selenenylation of aldehydes like nonanal (B32974) can be promoted by organocatalysts such as L-prolinamide. Theoretical studies have provided insight into the kinetics of this process, revealing that the rate-limiting step involves the nucleophilic attack of an enamine intermediate, formed from the aldehyde and the catalyst, on the selenium atom of the selenylating agent, such as N-(phenylseleno)phthalimide (NPSP) nih.govacs.org. The rate of this step is highly dependent on the nucleophilicity of the enamine and the electrophilicity of the selenium reagent.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms chem-station.comnih.gov. The use of deuterium (B1214612) (²H) and carbon-13 (¹³C) can reveal information about bond-breaking and bond-forming steps through the measurement of kinetic isotope effects (KIEs) chem-station.com.

In the context of 2-(phenylseleno)nonanal, isotopic labeling can elucidate several mechanistic aspects:

Enol/Enamine Formation: By replacing the α-proton of nonanal with deuterium, one could study the rate of enolate or enamine formation, which is the prerequisite for the α-selenenylation reaction. A primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage is involved in the rate-determining step of the catalyst-mediated process.

Selenoxide Elimination: The mechanism of selenoxide elimination involves the abstraction of a β-proton. Replacing the β-protons in 2-(phenylseleno)nonanal with deuterium would be expected to produce a significant primary KIE. Studies on the analogous sulfoxide (B87167) eliminations have been used to probe the nature of the hydrogen transfer in the transition state wikipedia.orgprinceton.edu.

Distinguishing Mechanisms: Experimental KIEs can be compared with values predicted from computational models of different possible reaction pathways. This approach has been successfully used in other organoselenium reactions, such as the allylic hydroxylation of alkenes with selenium dioxide, to distinguish between concerted and stepwise mechanisms nih.gov.

While specific KIE studies on 2-(phenylseleno)nonanal are not extensively documented, the principles established in closely related systems provide a clear framework for how such experiments would yield critical mechanistic insights princeton.edunih.gov.

Transition State Analysis in Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of transition state (TS) structures, providing a molecular-level understanding of reaction barriers and pathways.

Selenoxide Elimination: The key transformation of 2-(phenylseleno)nonanal is its oxidation to the corresponding selenoxide, followed by a syn-elimination to yield non-2-enal (B1206501). The transition state for this elimination has been extensively studied computationally mdpi.comnih.gov. It is characterized as a concerted, intramolecular, five-membered cyclic structure where the selenoxide oxygen acts as an internal base, abstracting a syn-coplanar β-hydrogen wikipedia.orgwikiwand.comnih.gov. DFT calculations have shown that this transition state is often asynchronous, with the proton transfer occurring ahead of the C-Se bond cleavage mdpi.com. This concerted, low-energy pathway explains the mild conditions and high stereoselectivity of the reaction mdpi.comnih.gov.

| Transformation | Method | Key Transition State Features | Reference |

| Selenoxide Elimination | DFT | Concerted, five-center process; asynchronous (H-transfer precedes C-Se cleavage) | mdpi.com |

| α-Selenenylation (L-prolinamide catalyzed) | DFT, ab initio | Attack of enamine intermediate on selenium atom of NPSP | nih.govacs.org |

α-Selenenylation: The formation of 2-(phenylseleno)nonanal via organocatalysis has also been examined computationally. In the L-prolinamide-catalyzed reaction, the transition state for the rate-limiting step involves the attack of the carbon of the enamine intermediate on the selenium atom of N-(phenylseleno)phthalimide nih.govacs.org. Calculations have confirmed that the prolinamide catalyst lowers the energy of this transition state compared to the parent L-proline catalyst, which is consistent with experimental observations of higher reaction rates nih.govacs.org.

Role of Catalysts and Reagents in Directing Reaction Pathways and Stereoselectivity

The synthesis and subsequent reactions of 2-(phenylseleno)nonanal are heavily influenced by the choice of catalysts and reagents. These choices direct the reaction pathway, control the rate, and determine the stereochemical outcome.

Formation via α-Selenenylation: The direct α-selenenylation of nonanal requires the activation of the aldehyde, typically through the formation of a nucleophilic enol, enolate, or enamine intermediate. Various catalytic systems have been developed for this purpose.

| Catalyst / Promoter | Selenylating Agent | Substrate Scope | Key Features | Reference(s) |

| L-Prolinamide | N-(phenylseleno)phthalimide (NPSP) | Aldehydes | High yields, low catalyst loading (2 mol%) | nih.govacs.org |

| Pyrrolidine (B122466) Sulfonamide | N-(phenylseleno)phthalimide (NPSP) | Ketones | Efficient for ketones, which are less reactive | nih.gov |

| KF/Al₂O₃ | Diphenyl diselenide | Aldehydes & Ketones | Uses an inexpensive, commercially available reagent | researchgate.net |

| Cesium Carbonate | Diphenyl diselenide | Ketones, some aldehydes | Unique catalytic ability among alkali metal carbonates | mdpi.com |

These catalysts function by acting as a base (KF/Al₂O₃, Cs₂CO₃) to generate an enolate, or as an organocatalyst (L-prolinamide) to form a more reactive enamine intermediate nih.govmdpi.com. The choice of the selenylating agent, typically diphenyl diselenide or the more electrophilic N-(phenylseleno)phthalimide, is also critical researchgate.netchemicalbook.com.

Conversion via Selenoxide Elimination: The conversion of 2-(phenylseleno)nonanal to non-2-enal requires an oxidant to form the intermediate selenoxide.

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used, but can sometimes lead to undesired side reactions or oxidation of the final product wikipedia.org. meta-Chloroperoxybenzoic acid (mCPBA) is an alternative that oxidizes the selenide (B1212193) at low temperatures, allowing the oxidant to be consumed before the elimination begins upon warming wikipedia.org.

Stereoselectivity: The selenoxide elimination proceeds via a syn-periplanar transition state. In acyclic systems like 2-(phenylseleno)nonanal, this geometric constraint leads to the preferential formation of the (E)-alkene (non-2-enal), as this isomer arises from the less sterically hindered transition state wikipedia.orgwikiwand.com. Therefore, the reaction is highly stereoselective for the trans product.

Single-Electron Transfer (SET) Mechanisms in Selenation Reactions

While many selenenylation reactions are described by polar, ionic mechanisms involving nucleophilic attack on an electrophilic selenium species (PhSe⁺), there is growing evidence for the involvement of Single-Electron Transfer (SET) mechanisms, particularly in reactions initiated by light or certain oxidants chemicalbook.com.

The generation of the key electrophilic phenylseleno species from its stable precursor, diphenyl diselenide, can proceed through an SET pathway. For example, photolysis of diphenyl diselenide in the presence of an electron-accepting sensitizer (B1316253) can lead to the formation of a phenylseleno radical (PhSe•) and a phenylselenenyl cation (PhSe⁺) through a photoinduced electron transfer process chemicalbook.com.

Furthermore, strong chemical oxidants like ammonium (B1175870) peroxydisulfate (B1198043) ((NH₄)₂S₂O₈) are believed to react with diphenyl diselenide via an initial SET to generate a radical cation, which then leads to the formation of a highly electrophilic selenium species capable of reacting with nucleophiles like aldehyde enolates chemicalbook.com. Photoinduced radical addition reactions involving mixtures of diphenyl disulfide and diphenyl diselenide also highlight the distinct reactivity of the generated radicals, which can be rationalized by SET processes and subsequent radical chain mechanisms nih.gov. These SET pathways offer alternative, non-ionic routes to the reactive intermediates required for the synthesis of compounds like 2-(phenylseleno)nonanal.

Applications of 2 Phenylseleno Nonanal As a Synthetic Intermediate and Building Block

Precursor to Alpha,Beta-Unsaturated Aldehydes and Derivatives

One of the most significant applications of 2-(phenylseleno)nonanal is its role as a stable precursor to 2-nonenal, an α,β-unsaturated aldehyde. The conversion is typically achieved through an oxidative elimination process, often referred to as selenoxide elimination. wikipedia.orgorgsyn.orgnih.govorganicreactions.org This two-step sequence involves the introduction of the phenylseleno group at the α-position of the corresponding saturated aldehyde, followed by oxidation and subsequent elimination.

α-Selenenylation: The synthesis of 2-(phenylseleno)nonanal can be accomplished by the reaction of the enolate of nonanal (B32974) with an electrophilic selenium reagent, such as benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr). wikipedia.org

Oxidation and Syn-Elimination: The resulting 2-(phenylseleno)nonanal is then oxidized to the corresponding selenoxide. Common oxidants for this step include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone. mdpi.com The selenoxide intermediate is generally unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated aldehyde, 2-nonenal, and benzeneselenenic acid (PhSeOH). wikipedia.orgnih.gov

This method offers a mild and efficient route to α,β-unsaturated aldehydes, avoiding the harsh conditions sometimes required by other elimination or condensation reactions. orgsyn.org The reaction is highly trans-selective when performed on acyclic substrates. wikipedia.org

Enantioselective Synthesis of Chiral Unsaturated Carbonyls

While the selenoxide elimination itself is not typically enantioselective, the resulting α,β-unsaturated aldehyde, 2-nonenal, is an excellent substrate for organocatalytic enantioselective reactions. Chiral secondary amines, such as derivatives of proline, can be used to catalyze the asymmetric addition of nucleophiles to α,β-unsaturated aldehydes, leading to the formation of chiral carbonyl compounds with high enantiomeric excess.

This strategy involves the reversible formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the organocatalyst. The iminium ion is a more reactive electrophile than the aldehyde itself and its chiral environment directs the stereoselective attack of a nucleophile. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. This approach has been widely used for various transformations, including Michael additions and Friedel-Crafts alkylations.

Therefore, 2-(phenylseleno)nonanal serves as a valuable precursor to a key building block for the synthesis of a wide array of chiral molecules.

Utility in the Synthesis of Natural Products and Bioactive Molecules

The selenoxide elimination methodology, for which 2-(phenylseleno)nonanal is a prime substrate, has been extensively applied in the total synthesis of complex natural products and bioactive molecules. mdpi.com The mild conditions of the elimination are compatible with a wide range of functional groups, making it a powerful tool in multi-step syntheses.

Case Studies in Complex Molecule Synthesis

While a specific total synthesis commencing with 2-(phenylseleno)nonanal is not prominently documented, the utility of the α-phenylseleno aldehyde to α,β-unsaturated aldehyde conversion is a recurring theme in the synthesis of important biological molecules like prostaglandins. nih.govlibretexts.orgresearchgate.netmdpi.com Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their synthesis often requires the stereocontrolled construction of a five-membered ring bearing two side chains, one of which frequently contains an α,β-unsaturated carbonyl moiety. The selenoxide elimination provides a reliable method for introducing this functionality late in the synthetic sequence, thereby avoiding potential complications with the sensitive unsaturated system in earlier steps.

Another example showcasing the utility of related organoselenium compounds is the synthesis of (±)-fragranol. This synthesis employed a selenium-directed [2+2] cycloaddition, demonstrating the ability of the selenium moiety to control reactivity and facilitate the formation of complex carbocyclic frameworks.

Role in Method Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chemistry of 2-(phenylseleno)nonanal and related compounds has played a role in the development of new synthetic methods for forming carbon-carbon and carbon-heteroatom bonds.

The initial synthesis of 2-(phenylseleno)nonanal itself represents a key carbon-heteroatom (C-Se) bond formation . The development of efficient α-selenenylation protocols for aldehydes and ketones has been an active area of research. orgsyn.orgsemanticscholar.orgacs.org

Furthermore, the α,β-unsaturated aldehyde product, 2-nonenal, is a versatile platform for carbon-carbon bond formation . It can readily undergo a variety of reactions, including:

Michael Additions: The conjugate addition of nucleophiles to the β-carbon of 2-nonenal is a fundamental C-C bond-forming reaction.

Aldol Reactions: The aldehyde functionality can participate in aldol condensations with enolates or enols.

Wittig and Related Olefinations: The aldehyde can be converted to a more extended unsaturated system.

The following table summarizes some key bond-forming reactions involving 2-(phenylseleno)nonanal and its derivative, 2-nonenal.

| Reaction Type | Starting Material | Key Reagent(s) | Bond Formed | Product Type |

|---|---|---|---|---|

| α-Selenenylation | Nonanal | PhSeCl or PhSeBr | C-Se | 2-(Phenylseleno)nonanal |

| Michael Addition | 2-Nonenal | Organocuprates, Enolates | C-C | γ-Functionalized Aldehyde |

| Aldol Reaction | 2-Nonenal | Ketone Enolate | C-C | δ-Hydroxy-α,β-unsaturated Aldehyde |

Applications as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder)

The α,β-unsaturated aldehyde, 2-nonenal, derived from 2-(phenylseleno)nonanal, is an electron-deficient alkene and thus can act as a dienophile in Diels-Alder reactions. mdpi.comnih.govnih.govorganic-chemistry.orgresearchgate.netlibretexts.orgnih.govnih.gov The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

In a typical Diels-Alder reaction, 2-nonenal would react with a conjugated diene to form a substituted cyclohexene. The aldehyde group acts as an electron-withdrawing group, activating the double bond for cycloaddition. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

The resulting cyclohexene adduct, containing an aldehyde group and a long alkyl chain, can be a valuable intermediate for the synthesis of various natural products and other complex molecules. organic-chemistry.orgresearchgate.netresearchgate.net While selenium-containing compounds can also participate in various cycloadditions, the primary utility of 2-(phenylseleno)nonanal in this context is as a precursor to the dienophile 2-nonenal. nih.govresearchgate.net

Reagent in Tandem and Domino Processes for Molecular Complexity Generation

The reactivity of 2-(phenylseleno)nonanal and its derivatives can be harnessed in tandem or domino reaction sequences to rapidly build molecular complexity from simple starting materials. tcd.ieresearchgate.netbeilstein-journals.orgnih.govscilit.comresearchgate.netresearchgate.net A domino reaction is a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.

A plausible domino sequence involving 2-(phenylseleno)nonanal could begin with the in-situ formation of 2-nonenal via selenoxide elimination. The highly reactive α,β-unsaturated aldehyde could then be immediately trapped by a nucleophile in a subsequent reaction, such as a Michael addition or an oxa-Michael-aldol cascade. beilstein-journals.org

For example, treatment of 2-(phenylseleno)nonanal with an oxidant in the presence of a suitable nucleophile and catalyst could trigger a one-pot sequence:

Oxidation/Elimination: 2-(Phenylseleno)nonanal is converted to 2-nonenal.

Conjugate Addition: A nucleophile adds to the β-position of the newly formed 2-nonenal.

Intramolecular Cyclization/Further Reaction: The intermediate formed from the conjugate addition could undergo a subsequent intramolecular reaction, such as an aldol condensation, to form a cyclic product.

Such strategies are highly efficient as they reduce the number of purification steps, save time and reagents, and can often provide access to complex structures that would be difficult to synthesize through a more traditional stepwise approach.

Advanced Spectroscopic and Structural Characterization of 2 Phenylseleno Nonanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For 2-(phenylseleno)nonanal, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete assignment of its proton and carbon signals, as well as to probe the environment of the selenium nucleus.

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(phenylseleno)nonanal provides critical information for its structural confirmation. The aldehydic proton is a key diagnostic signal, typically appearing as a doublet in the downfield region of the spectrum. For 2-(phenylseleno)nonanal, this signal is observed at δ 9.38 ppm with a coupling constant (J) of 4.0 Hz. researchgate.net The protons of the phenyl group attached to the selenium atom typically resonate in the aromatic region, as exemplified by the signals at δ 7.50 (d, 2H, J=7.0 Hz), 7.33 (t, 1H, J=7.5 Hz), and 7.28 (t, 2H, J=7.0 Hz) ppm for 2-(phenylseleno)nonanal. researchgate.net The proton at the α-position to the carbonyl group, which is also attached to the selenium atom, is observed at δ 3.60 ppm as a doublet of triplets. researchgate.net The remaining protons of the nonyl chain appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum, typically in the range of 190-200 ppm for α-phenylseleno aldehydes. The carbons of the phenyl group and the nonyl chain resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. For α-phenylseleno carbonyl compounds, the carbon atom attached to the selenium (the α-carbon) also shows a characteristic chemical shift.

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like 2-(phenylseleno)nonanal.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 2-(phenylseleno)nonanal, COSY would show correlations between the aldehydic proton and the α-proton, as well as between adjacent protons along the nonyl chain and within the phenyl ring. This helps to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, in 2-(phenylseleno)nonanal, HMBC would show correlations from the aldehydic proton to the α-carbon and the carbonyl carbon, and from the α-proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.38 | d | 4.0 |

| Phenyl (ortho) | 7.50 | d | 7.0 |

| Phenyl (para) | 7.33 | t | 7.5 |

| Phenyl (meta) | 7.28 | t | 7.0 |

| α-CH | 3.60 | dt | 7.0, 4.0 |

⁷⁷Se NMR Spectroscopy for Selenium Environment Characterization